![molecular formula C14H21NO2 B080779 Heptyl 4-aminobenzoate CAS No. 14309-40-1](/img/structure/B80779.png)
Heptyl 4-aminobenzoate
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Description
Heptyl 4-aminobenzoate is an organic compound with the molecular formula C14H21NO2 . Its average mass is 235.322 Da and its monoisotopic mass is 235.157227 Da . It is also known by its systematic name, Heptyl 4-aminobenzoate .
Molecular Structure Analysis
The molecular structure of Heptyl 4-aminobenzoate can be represented by the SMILES notation:CCCCCCCOC(=O)c1ccc(cc1)N
. This indicates that the molecule consists of a heptyl chain (CCCCCCC) attached to an aminobenzoate group via an ester linkage (OC(=O)c1ccc(cc1)N) . Physical And Chemical Properties Analysis
Heptyl 4-aminobenzoate has a density of 1.0±0.1 g/cm^3, a boiling point of 377.1±15.0 °C at 760 mmHg, and a flash point of 216.0±17.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds . Its polar surface area is 52 Å^2 .Scientific Research Applications
Antimicrobial and Cytotoxic Agents
Heptyl 4-aminobenzoate, as a derivative of 4-aminobenzoic acid (PABA), has potential applications in the development of antimicrobial and cytotoxic agents . The simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity, including the inhibition of methicillin-resistant Staphylococcus aureus . Some of these derivatives also exhibit notable cytotoxicity for cancer HepG2 cell line .
Antifungal Properties
In addition to its antibacterial activity, Heptyl 4-aminobenzoate also exhibits potent broad-spectrum antifungal properties . This makes it a potential candidate for the development of new antifungal drugs.
Antimycobacterial Activity
Heptyl 4-aminobenzoate has shown moderate antimycobacterial activity . This suggests that it could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Diagnostic Tests
4-aminobenzoic acid, the parent compound of Heptyl 4-aminobenzoate, has been used in diagnostic tests of the gastrointestinal tract state . It’s possible that Heptyl 4-aminobenzoate could also be used in similar applications.
Treatment of Dermatologic Disorders
Potassium 4-aminobenzoate, another derivative of 4-aminobenzoate, is used for the treatment of mainly dermatologic disorders such as scleroderma, dermatomyositis, and Peyronie’s disease . Heptyl 4-aminobenzoate might have similar applications.
Molecular Structure and Physicochemical Properties
Heptyl 4-aminobenzoate has a molecular weight of 235.3220 . Its structure and physicochemical properties have been studied, which could be useful in various scientific research applications .
properties
IUPAC Name |
heptyl 4-aminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHJVNSZPMIREM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162305 |
Source
|
Record name | Heptyl p-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptyl 4-aminobenzoate | |
CAS RN |
14309-40-1 |
Source
|
Record name | Heptyl p-aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl p-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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